N-(3,4-dimethylphenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. Key structural features include:
- 5,6-Dimethyl groups: Increase steric bulk and lipophilicity, which may influence membrane permeability.
- Sulfanylacetamide linkage: Connects the thienopyrimidinone core to an N-(3,4-dimethylphenyl) group, contributing to hydrogen-bonding capabilities via the acetamide moiety .
Properties
Molecular Formula |
C23H23N3O3S2 |
|---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H23N3O3S2/c1-13-7-8-17(10-14(13)2)24-19(27)12-30-23-25-21-20(15(3)16(4)31-21)22(28)26(23)11-18-6-5-9-29-18/h5-10H,11-12H2,1-4H3,(H,24,27) |
InChI Key |
VJZSXSVUCHFOJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Polarity: The 4-nitrophenyl group in the second compound introduces strong electron-withdrawing effects, likely increasing solubility in polar solvents compared to the 3,4-dimethylphenyl group in the main compound .
Hydrogen-Bonding and Crystal Packing: The acetamide moiety in all three compounds can act as both hydrogen-bond donor (NH) and acceptor (CO), influencing crystal packing and intermolecular interactions. This is critical for solubility and bioavailability .
Thermal Stability :
- The third compound’s high melting point (230°C) suggests robust crystalline packing, possibly due to chlorine-induced dipole interactions. The main compound’s furan and methyl groups may reduce melting points due to steric hindrance .
Synthetic Accessibility :
- The 80% yield reported for the third compound highlights efficient synthetic routes for dichlorophenyl derivatives. The main compound’s furan-methyl substitution may require more complex multistep synthesis .
Implications for Further Research
- Crystallographic Studies : Utilization of databases like the Cambridge Structural Database (CSD) could provide insights into the main compound’s conformational preferences and packing motifs .
- Biological Screening : Comparative studies on kinase inhibition or antimicrobial activity are needed to correlate structural features (e.g., furan vs. nitro groups) with efficacy.
- ADMET Profiling : The lipophilic nature of the main compound may favor blood-brain barrier penetration, whereas nitro-containing analogs could face metabolic instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
